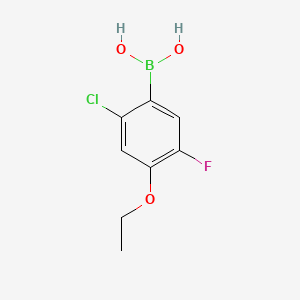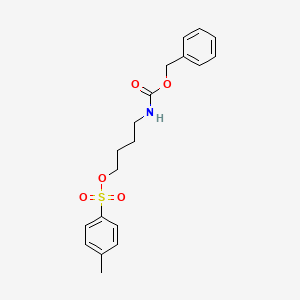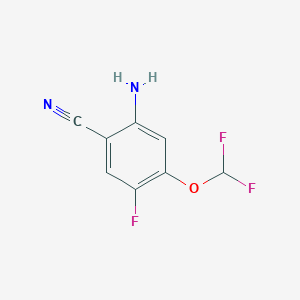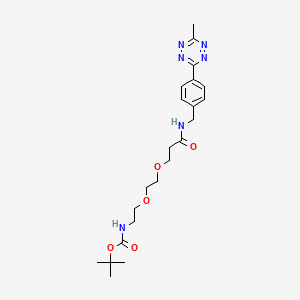
Methyltetrazine-amino-PEG2-CH2CH2NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG2-CH2CH2NHBoc is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in bioorthogonal chemistry and bioconjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG2-CH2CH2NHBoc typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring through cyclization reactions.
PEGylation: The methyltetrazine group is then conjugated to a PEG chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of an amide bond between the methyltetrazine and the PEG chain.
Protection of Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG2-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with strained alkenes or alkynes in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or carbonyl compounds.
Common Reagents and Conditions
Click Chemistry: Common reagents include strained alkenes or alkynes, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters or isocyanates are used, and the reactions are often performed in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Click Chemistry: The major products are stable covalent adducts formed between the methyltetrazine group and the strained alkene or alkyne.
Substitution Reactions: The products are typically amides or ureas formed through the reaction of the amino group with electrophiles.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG2-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Mécanisme D'action
The methyltetrazine group in Methyltetrazine-amino-PEG2-CH2CH2NHBoc reacts with strained alkenes or alkynes through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications. The PEG chain provides solubility and flexibility, while the protected amino group allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltetrazine-amino-PEG3-CH2CH2NHBoc
- Methyltetrazine-amino-PEG9-CH2CH2NHBoc
- Methyltetrazine-amino-PEG10-CH2CH2NHBoc
Uniqueness
Methyltetrazine-amino-PEG2-CH2CH2NHBoc is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise control over the spatial arrangement of functional groups.
Propriétés
Formule moléculaire |
C22H32N6O5 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H32N6O5/c1-16-25-27-20(28-26-16)18-7-5-17(6-8-18)15-24-19(29)9-11-31-13-14-32-12-10-23-21(30)33-22(2,3)4/h5-8H,9-15H2,1-4H3,(H,23,30)(H,24,29) |
Clé InChI |
DRGPSJDPYNZCPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)

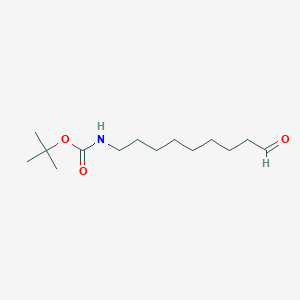
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)


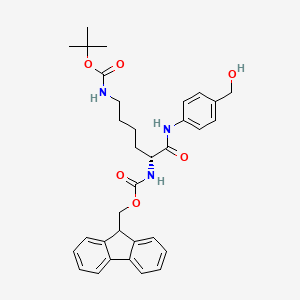
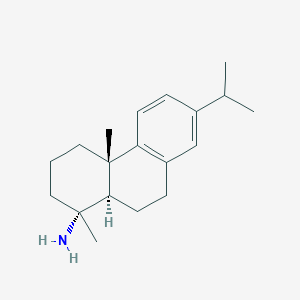
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
